n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide

Lipophilicity Drug-likeness Membrane Permeability

n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide offers a unique structural vector for medicinal chemists pursuing PRMT1 inhibitor SAR with balanced drug-like properties (LogP 1.32, TPSA 63.4 Ų). The aminomethyl handle enables conjugation to fluorophores or biotin for target ID studies without disrupting the pharmacophore. Procure with confidence at ≥98% purity to ensure robust HTS and lead optimization outcomes.

Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
Cat. No. B13622902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCN(C1=CC=C(C=C1)CN)S(=O)(=O)CC
InChIInChI=1S/C11H18N2O2S/c1-3-13(16(14,15)4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3
InChIKeyBQLHCFSZISYZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide: A Versatile Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide (CAS: 1095147-86-6) is a sulfonamide derivative featuring an aminomethyl-substituted phenyl ring and an N-ethyl ethanesulfonamide group . With a molecular weight of 242.34 g/mol and molecular formula C₁₁H₁₈N₂O₂S, this compound is supplied at ≥98% purity by multiple vendors for research and development purposes . Its dual functional groups—a primary amine and a sulfonamide—render it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a scaffold for targeting bacterial infections and exploring anticancer therapies . The compound's physicochemical properties, including a computed LogP of 1.32 and TPSA of 63.4 Ų, position it as a moderately lipophilic molecule with favorable drug-like characteristics .

Why n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide Cannot Be Replaced by Simple Analogs


While sulfonamide-containing compounds are abundant in medicinal chemistry, n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide exhibits specific structural features—notably the aminomethyl spacer and N-ethyl substitution—that significantly alter its physicochemical and potentially its biological profile relative to simpler analogs like N-(4-aminophenyl)ethane-1-sulfonamide or N-methyl variants [1]. These subtle modifications can dramatically impact target engagement, selectivity, and pharmacokinetic behavior, making simple substitution with a generic sulfonamide highly inadvisable without empirical validation. The following quantitative evidence guide details the specific differentiators that scientific and procurement teams must consider to avoid experimental failure.

Quantitative Evidence Guide: Differentiating n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Direct Amino Analog

The target compound possesses a computed LogP of 1.32, which is approximately 1.07 log units higher than the direct analog N-(4-aminophenyl)ethane-1-sulfonamide (LogP = 0.253) [1]. This increase in lipophilicity is attributed to the N-ethyl and aminomethyl modifications, which reduce polarity and may enhance passive membrane diffusion.

Lipophilicity Drug-likeness Membrane Permeability

Reduced Topological Polar Surface Area (TPSA) vs. PRMT1 Inhibitor C-7280948

The target compound exhibits a TPSA of 63.4 Ų, which is 17.2 Ų lower than the known PRMT1 inhibitor C-7280948 (TPSA = 80.6 Ų) [1]. Lower TPSA is generally associated with improved oral absorption and potential for crossing the blood-brain barrier, offering a distinct pharmacokinetic advantage for certain applications.

Polar Surface Area Oral Bioavailability CNS Penetration

Structural Advantage: Aminomethyl Spacer Enhances Binding Flexibility

Unlike simpler analogs such as N-(4-aminophenyl)ethane-1-sulfonamide where the amine is directly attached to the phenyl ring, the target compound features a methylene (-CH₂-) spacer between the phenyl ring and the primary amine. This extra degree of rotational freedom (5 rotatable bonds vs. 2 in the analog) [1] allows for conformational adjustments that can optimize binding to target pockets, as demonstrated in SAR studies of N-substituted-N-phenylethylsulfonamide libraries [2].

Structure-Activity Relationship Sulfonamide Linkers Target Engagement

High Purity Ensures Reproducible Biological Assays

The compound is commercially available from multiple suppliers with a guaranteed purity of ≥98% . This high purity level minimizes the risk of confounding biological activity arising from impurities, ensuring that observed effects in screening campaigns or mechanistic studies are attributable to the compound itself.

Quality Control Reproducibility Procurement

Potential Differential Activity on PRMT1 and Other Methyltransferases

While direct biological data for n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is sparse, its core structure closely resembles the PRMT1 inhibitor C-7280948 (IC50 = 12.75 μM) . However, the target compound's distinct N-ethyl ethanesulfonamide moiety versus C-7280948's 4-amino-N-(2-phenylethyl)benzenesulfonamide scaffold is anticipated to alter binding kinetics and selectivity profiles. Class-level SAR indicates that such modifications can significantly impact PRMT1 vs. PRMT4/PRMT6 selectivity [1].

PRMT1 Inhibitor Epigenetics Selectivity

Optimal Applications for n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide Based on Evidence


Medicinal Chemistry: Optimizing PRMT1 Inhibitor Selectivity

Given its structural analogy to C-7280948 but with distinct physicochemical properties (LogP 1.32 vs. 2.18; TPSA 63.4 vs. 80.6 Ų) [1], n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is an ideal starting point for medicinal chemists seeking to fine-tune PRMT1 inhibitor selectivity. The compound's lower lipophilicity may reduce off-target binding, while its unique N-ethyl ethanesulfonamide group provides a new vector for exploring structure-activity relationships (SAR) around the PRMT1 active site .

Chemical Biology: Functionalizing the Aminomethyl Handle for Probe Development

The primary amine of the aminomethyl group serves as a convenient synthetic handle for conjugation to fluorophores, biotin, or solid supports without disrupting the sulfonamide pharmacophore . This makes n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide particularly valuable for creating affinity probes, enabling target identification and validation studies in complex biological systems.

Pharmacokinetic Optimization: Improving Oral Bioavailability

With a TPSA of 63.4 Ų and LogP of 1.32, the compound resides within the optimal physicochemical space for oral absorption (Rule of Five compliance) . Compared to more polar analogs (e.g., N-(4-aminophenyl)ethane-1-sulfonamide with LogP 0.253) or more lipophilic PRMT1 inhibitors (C-7280948 LogP 2.18), this compound may offer a balanced profile suitable for lead optimization programs focused on enhancing oral bioavailability while maintaining target engagement [1].

Procurement for High-Throughput Screening (HTS) Campaigns

The ≥98% purity and ready availability from multiple vendors (e.g., Chemscene, Leyan) ensure that n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide can be procured in sufficient quantity and quality for high-throughput screening . Its favorable drug-like properties and structural novelty relative to common sulfonamide libraries make it an attractive addition to diverse compound collections aimed at identifying new hits against under-explored targets.

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